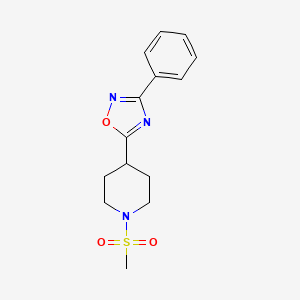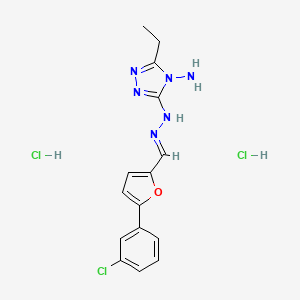![molecular formula C14H17N3O3S2 B5836845 3-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide](/img/structure/B5836845.png)
3-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide, also known as MTSEA, is a sulfhydryl reactive compound that has gained significant attention in scientific research due to its unique properties. It is commonly used as a tool in biochemical and physiological studies to investigate protein structure and function.
作用机制
3-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide reacts with cysteine residues in proteins to form a covalent bond, which can lead to changes in protein structure and function. The reaction between 3-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide and cysteine residues is reversible, allowing for the modification of specific sites on a protein. The reaction can also be controlled by adjusting the concentration of 3-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide and the reaction time.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide depend on the protein being modified and the specific site of modification. 3-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide has been shown to affect enzyme activity, protein-protein interactions, and membrane transport. It has also been used to study the conformational changes in proteins and their role in protein function.
实验室实验的优点和局限性
One of the advantages of using 3-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide in lab experiments is its specificity for cysteine residues. This allows for the modification of specific sites on a protein, which can be useful for investigating the role of specific residues in protein function. Another advantage is the reversibility of the reaction, which allows for the modification of multiple sites on a protein.
One of the limitations of using 3-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide is its potential to react with other nucleophiles in addition to cysteine residues. This can lead to non-specific modifications and can complicate data interpretation. Another limitation is the potential for toxicity, which can vary depending on the specific protein being modified and the concentration of 3-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide used.
未来方向
There are several future directions for the use of 3-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide in scientific research. One area of interest is the development of new derivatives of 3-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide with improved specificity and reactivity. Another area of interest is the use of 3-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide in combination with other sulfhydryl reactive compounds to investigate protein structure and function. Additionally, the use of 3-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide in vivo and in clinical applications is an area of potential future research.
合成方法
3-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide is synthesized by the reaction of 3-methylbutanoyl chloride with 4-aminobenzenesulfonamide in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure 3-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide.
科学研究应用
3-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide is widely used in scientific research as a sulfhydryl reactive compound to investigate protein structure and function. It is commonly used to modify cysteine residues in proteins to study their role in protein-protein interactions, enzyme activity, and membrane transport. 3-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide has been used in a variety of fields including biochemistry, biophysics, pharmacology, and neuroscience.
属性
IUPAC Name |
3-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S2/c1-10(2)9-13(18)16-11-3-5-12(6-4-11)22(19,20)17-14-15-7-8-21-14/h3-8,10H,9H2,1-2H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYDYGFSNGUGIOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49643957 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-chloro-4-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5836762.png)

![methyl {3-[(phenoxyacetyl)amino]phenoxy}acetate](/img/structure/B5836775.png)


![N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-(2-furyl)acrylamide](/img/structure/B5836799.png)
![N-(3-methylphenyl)benzo[cd]indol-2-amine](/img/structure/B5836807.png)
![2-chloro-3-[(3-fluorophenyl)amino]naphthoquinone](/img/structure/B5836812.png)




![N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5836873.png)
